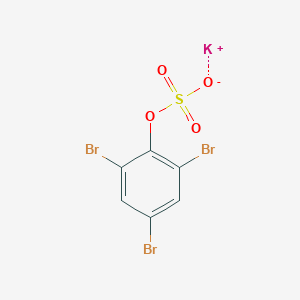
2,4,6-Tribromophenyl Sulfate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromophenyl Sulfate Potassium Salt: is a chemical compound with the molecular formula C6H4Br3KO4S and a molecular weight of 450.96 g/mol . This compound is derived from 2,4,6-tribromophenol, a brominated derivative of phenol, which is commonly used as a fungicide and in the preparation of flame retardants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromophenyl Sulfate Potassium Salt typically involves the controlled bromination of phenol to produce 2,4,6-tribromophenol . This intermediate is then reacted with sulfuric acid and potassium hydroxide to form the desired potassium salt .
Industrial Production Methods: Industrial production of 2,4,6-tribromophenol, the precursor to this compound, involves the controlled reaction of elemental bromine with phenol . The resulting 2,4,6-tribromophenol is then further processed to obtain the potassium salt.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromophenyl Sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different brominated phenolic compounds.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products Formed:
Oxidation: Brominated quinones and other oxidized phenolic compounds.
Reduction: Less brominated phenols and phenol itself.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4,6-Tribromophenyl Sulfate Potassium Salt is used as an intermediate in the synthesis of other brominated compounds and flame retardants .
Biology: In biological research, this compound is used to study the effects of brominated phenols on various biological systems, including their potential as fungicides .
Medicine: While not directly used in medicine, derivatives of 2,4,6-tribromophenol have been investigated for their antimicrobial properties .
Industry: This compound is primarily used in the production of flame retardants and as a wood preservative .
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl Sulfate Potassium Salt involves its interaction with biological molecules, leading to the disruption of cellular processes. The bromine atoms in the compound can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects . The sulfate group can also interact with cellular components, further enhancing its biological activity .
Comparison with Similar Compounds
2,4,6-Tribromophenol: A precursor to 2,4,6-Tribromophenyl Sulfate Potassium Salt, used as a fungicide and in flame retardants.
2,4-Dibromophenol: A less brominated phenol with similar applications but lower efficacy.
2,6-Dibromophenol: Another brominated phenol with similar properties but different reactivity.
Uniqueness: this compound is unique due to the presence of three bromine atoms and a sulfate group, which confer distinct chemical and biological properties. Its high bromine content makes it particularly effective as a flame retardant and antimicrobial agent .
Properties
Molecular Formula |
C6H2Br3KO4S |
|---|---|
Molecular Weight |
448.95 g/mol |
IUPAC Name |
potassium;(2,4,6-tribromophenyl) sulfate |
InChI |
InChI=1S/C6H3Br3O4S.K/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
KVGODSVVPWCAKD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OS(=O)(=O)[O-])Br)Br.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















